2,3-Dichlorobenzylamine
Overview
Description
2,3-Dichlorobenzylamine is a halogenated benzylamine derivative with the molecular formula C7H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, and an amine group attached to the benzyl position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds .
Mechanism of Action
Mode of Action
2,3-Dichlorobenzylamine is a halogenated benzylamine derivative . It undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . This suggests that this compound may interact with its targets through oxidation reactions.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that this compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity suggests that it may be sensitive to redox conditions in its environment. Additionally, its high gastrointestinal absorption suggests that factors affecting gut health and function could influence its bioavailability . .
Biochemical Analysis
Biochemical Properties
2,3-Dichlorobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It undergoes oxidation with hydrogen peroxide in the presence of vanadium pentoxide to form N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . This compound interacts with various enzymes and proteins, including those involved in oxidative reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modulation of their activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can cause severe skin burns and eye damage, indicating its potential cytotoxic effects . In cellular systems, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt the normal function of cell membranes and interfere with the signaling pathways that regulate cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and may degrade when exposed to air . Its stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause significant toxic or adverse effects. Studies have shown that high doses of this compound can lead to severe skin burns, eye damage, and potential systemic toxicity . Threshold effects and dose-response relationships are important considerations in understanding the compound’s impact on animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its oxidation and reduction. The compound interacts with enzymes such as vanadium pentoxide, which catalyzes its oxidation to form N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and modifications play a crucial role in its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzylamine can be synthesized through the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under appropriate conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency. The process generally includes the chlorination of benzylamine derivatives, followed by separation and purification steps to obtain the desired product with high purity .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and vanadium pentoxide.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Major Products:
Oxidation: N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine.
Substitution: Depending on the nucleophile used, products can include substituted benzylamines or other derivatives.
Scientific Research Applications
2,3-Dichlorobenzylamine is utilized in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of therapeutic agents targeting specific biological pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichlorobenzylamine: Another halogenated benzylamine with chlorine atoms at the 2 and 4 positions.
3,4-Dichlorobenzylamine: Chlorine atoms at the 3 and 4 positions.
2,3-Dichlorophenylamine: Similar structure but with an amine group directly attached to the benzene ring.
Uniqueness: 2,3-Dichlorobenzylamine is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions in synthetic and biological applications, distinguishing it from other dichlorobenzylamine derivatives .
Properties
IUPAC Name |
(2,3-dichlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVZGONNIVXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343119 | |
Record name | 2,3-Dichlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-95-4 | |
Record name | 2,3-Dichlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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